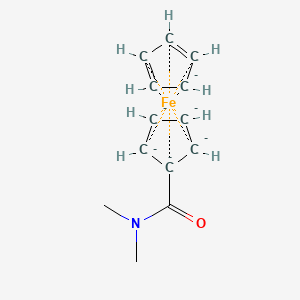
(Dimethylcarbamoyl)ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;N,N-dimethylcyclopentanecarboxamide;iron is a complex organometallic compound that combines the properties of cyclopentadiene, N,N-dimethylcyclopentanecarboxamide, and iron. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylcarbamoyl)ferrocene typically involves the reaction of cyclopenta-1,3-diene with N,N-dimethylcyclopentanecarboxamide in the presence of an iron catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (around 100-150°C)
Solvent: Common solvents include toluene or dichloromethane
Catalyst: Iron(II) chloride or iron(III) chloride
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;N,N-dimethylcyclopentanecarboxamide;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction can produce cyclopentane derivatives.
Scientific Research Applications
Cyclopenta-1,3-diene;N,N-dimethylcyclopentanecarboxamide;iron has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of organometallic complexes and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (Dimethylcarbamoyl)ferrocene involves its interaction with molecular targets such as enzymes and receptors. The iron center plays a crucial role in mediating redox reactions and facilitating the formation of reactive intermediates. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A simpler analog that lacks the N,N-dimethylcyclopentanecarboxamide and iron components.
Ferrocene: An iron-containing compound with two cyclopentadienyl ligands.
Cyclopentadienyliron dicarbonyl dimer: Another iron-cyclopentadiene complex with different ligands.
Uniqueness
Cyclopenta-1,3-diene;N,N-dimethylcyclopentanecarboxamide;iron is unique due to its combination of cyclopentadiene, N,N-dimethylcyclopentanecarboxamide, and iron, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H15FeNO-6 |
|---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
cyclopentane;N,N-dimethylcyclopenta-2,4-diene-1-carboxamide;iron |
InChI |
InChI=1S/C8H10NO.C5H5.Fe/c1-9(2)8(10)7-5-3-4-6-7;1-2-4-5-3-1;/h3-6H,1-2H3;1-5H;/q-1;-5; |
InChI Key |
IVAGZHMFYZYQJE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















